6-Bromo-2,3-dimethylbenzonitrile
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Overview
Description
6-Bromo-2,3-dimethylbenzonitrile: is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dimethylbenzonitrile typically involves the bromination of 2,3-dimethylbenzonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-2,3-dimethylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of substituted benzonitriles with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry: 6-Bromo-2,3-dimethylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and probes for studying biological pathways and interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylbenzonitrile and its derivatives depends on the specific application and target. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
2,3-Dimethylbenzonitrile: Lacks the bromine substitution, leading to different reactivity and applications.
6-Chloro-2,3-dimethylbenzonitrile: Similar structure but with chlorine instead of bromine, which can affect the compound’s reactivity and properties.
2,3-Dimethylbenzamide: The nitrile group is replaced with an amide group, leading to different chemical behavior and applications.
Uniqueness: 6-Bromo-2,3-dimethylbenzonitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions and influence the compound’s overall reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C9H8BrN |
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Molecular Weight |
210.07 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4H,1-2H3 |
InChI Key |
AIXBOPUQZHCEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C#N)C |
Origin of Product |
United States |
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